molecular formula C4H10N2O2 B10776392 (2r,3r)-2,3-diaminobutanoic Acid CAS No. 25023-78-3

(2r,3r)-2,3-diaminobutanoic Acid

Cat. No.: B10776392
CAS No.: 25023-78-3
M. Wt: 118.13 g/mol
InChI Key: SXGMVGOVILIERA-PWNYCUMCSA-N
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Description

D-Erythro-2,3-diaminobutyric acid is an organic compound belonging to the class of d-alpha-amino acids. It is characterized by the presence of two amino groups attached to the second and third carbon atoms of a butanoic acid backbone. The compound has the molecular formula C₄H₁₀N₂O₂ and is known for its unique stereochemistry, with both amino groups in the D-configuration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Erythro-2,3-diaminobutyric acid typically involves the use of starting materials such as 2,3-dihydroxybutanoic acid or its derivatives. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of D-Erythro-2,3-diaminobutyric acid may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing the compound through fermentation processes. These microorganisms are often optimized to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

D-Erythro-2,3-diaminobutyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Erythro-2,3-diaminobutyric acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of D-Erythro-2,3-diaminobutyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a competitive inhibitor or substrate for enzymes, thereby modulating their activity. The pathways involved may include amino acid metabolism and neurotransmitter synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Erythro-2,3-diaminobutyric acid is unique due to its specific stereochemistry and the presence of two amino groups on adjacent carbon atoms. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

CAS No.

25023-78-3

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

(2R,3R)-2,3-diaminobutanoic acid

InChI

InChI=1S/C4H10N2O2/c1-2(5)3(6)4(7)8/h2-3H,5-6H2,1H3,(H,7,8)/t2-,3-/m1/s1

InChI Key

SXGMVGOVILIERA-PWNYCUMCSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)O)N)N

Canonical SMILES

CC(C(C(=O)O)N)N

Origin of Product

United States

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